molecular formula C23H23ClN4O6 B13451005 (S)-Chloropheniramine 3,5-Dinitrobenzoic Acid CAS No. 1174022-64-0

(S)-Chloropheniramine 3,5-Dinitrobenzoic Acid

Cat. No.: B13451005
CAS No.: 1174022-64-0
M. Wt: 486.9 g/mol
InChI Key: JSXNSMMRWKWCFR-RSAXXLAASA-N
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Description

(S)-Chloropheniramine 3,5-Dinitrobenzoic Acid is a compound that combines the properties of (S)-Chloropheniramine, an antihistamine, with 3,5-Dinitrobenzoic Acid, a compound known for its use in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Chloropheniramine 3,5-Dinitrobenzoic Acid typically involves the nitration of benzoic acid to produce 3,5-Dinitrobenzoic Acid, followed by the coupling of this intermediate with (S)-Chloropheniramine. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces nitro groups at the 3 and 5 positions of the benzoic acid ring .

Industrial Production Methods

Industrial production of 3,5-Dinitrobenzoic Acid can be achieved through the nitration of benzoic acid or meta-nitrobenzoic acid. The process involves the use of sulfuric and nitric acid mixtures, with careful control of reaction conditions to maximize yield and minimize impurities . The coupling with (S)-Chloropheniramine is then performed under controlled conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

(S)-Chloropheniramine 3,5-Dinitrobenzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve nucleophiles like amines or alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of (S)-Chloropheniramine 3,5-Dinitrobenzoic Acid involves multiple pathways:

Properties

CAS No.

1174022-64-0

Molecular Formula

C23H23ClN4O6

Molecular Weight

486.9 g/mol

IUPAC Name

(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;3,5-dinitrobenzoic acid

InChI

InChI=1S/C16H19ClN2.C7H4N2O6/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-9,11,15H,10,12H2,1-2H3;1-3H,(H,10,11)/t15-;/m0./s1

InChI Key

JSXNSMMRWKWCFR-RSAXXLAASA-N

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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